An In-depth Technical Guide to 2-(2-Chloroethoxymethyl)oxirane
An In-depth Technical Guide to 2-(2-Chloroethoxymethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(2-Chloroethoxymethyl)oxirane. The information is intended to support research, development, and drug discovery activities involving this versatile chemical intermediate.
Core Chemical Properties
2-(2-Chloroethoxymethyl)oxirane, identified by the CAS number 5412-14-6, is a bifunctional organic compound featuring both an epoxide ring and a chloroalkoxy side chain. These functional groups impart a unique reactivity profile, making it a valuable building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClO₂ | [1] |
| Molecular Weight | 136.58 g/mol | [1] |
| IUPAC Name | 2-((2-Chloroethoxy)methyl)oxirane | [2] |
| Canonical SMILES | C1C(O1)COCCCl | [3] |
| CAS Number | 5412-14-6 | [3] |
Reactivity and Chemical Behavior
The chemical behavior of 2-(2-Chloroethoxymethyl)oxirane is primarily dictated by the strained three-membered oxirane ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of its utility in synthetic chemistry.
The general mechanism involves the attack of a nucleophile on one of the carbon atoms of the epoxide ring, resulting in the cleavage of a carbon-oxygen bond. The regioselectivity of this attack can be influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.
Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom of the epoxide. In acidic conditions, the reaction proceeds via a protonated epoxide intermediate, and the nucleophile may preferentially attack the more substituted carbon atom due to the development of a partial positive charge.
The presence of the 2-chloroethoxy side chain introduces an additional reactive site. The chlorine atom can be displaced by nucleophiles, although this is generally less facile than the epoxide ring-opening.
Synthesis
A potential synthetic pathway is illustrated below.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of 2-(2-Chloroethoxymethyl)oxirane are not widely published. However, general procedures for handling and analyzing similar epoxide compounds can be adapted.
General Handling and Safety Precautions:
Due to the potential reactivity and toxicity of epoxides, appropriate safety measures should be taken. Work should be conducted in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn. Safety data sheets (SDS) for structurally related compounds suggest that this chemical may be a skin and eye irritant and may be harmful if inhaled or ingested.[4][5][6]
Applications in Drug Development
Epoxides are important intermediates in the synthesis of a wide range of pharmaceuticals due to their ability to introduce a reactive handle for further functionalization. While specific applications of 2-(2-Chloroethoxymethyl)oxirane in marketed drugs are not extensively documented, its structural motifs are present in various biologically active molecules.
For instance, the glycidyl ether linkage is a common feature in beta-blockers. The synthesis of the beta-blocker Atenolol involves the ring-opening of a substituted phenoxymethyl oxirane with an amine.[7] This highlights the potential of 2-(2-Chloroethoxymethyl)oxirane as a precursor for novel pharmaceutical agents.
The chloroethoxy side chain offers an additional point for modification, allowing for the synthesis of dual-functionalized molecules or for tethering to other molecular scaffolds.
The potential biological activities of oxirane-containing compounds are diverse and can include antimicrobial and cytotoxic effects.[7][8] The high reactivity of the epoxide ring allows for covalent modification of biological macromolecules, which can be a mechanism of action for certain therapeutic agents.
The workflow for utilizing such a chemical intermediate in a drug discovery program is outlined below.
Conclusion
2-(2-Chloroethoxymethyl)oxirane is a chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature, combining a reactive epoxide ring with a chloroalkoxy side chain, allows for the construction of complex molecular architectures. While detailed physicochemical and biological data for this specific compound are limited in publicly available literature, its structural features suggest a range of possible applications, particularly in the synthesis of novel therapeutic agents. Further research into the properties and reactivity of this compound is warranted to fully exploit its synthetic utility.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. (2S)-2-[(2-Chloroethoxy)methyl]oxirane | C5H9ClO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. 5412-14-6|2-((2-Chloroethoxy)methyl)oxirane|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane | 53732-26-6 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]


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